CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system. [REFS-1, REFS-2] With a reported IC50 of 25 nM for AMPA receptor inhibition in rat cortical neurons, it provides a powerful tool for neuroscience research investigating synaptic plasticity, excitotoxicity, and seizure mechanisms. [1] As a brain-penetrant, orally active compound supplied in a water-soluble hydrochloride salt form, its primary procurement value lies in its high target specificity and handling characteristics suitable for both in vitro and in vivo experimental models. [REFS-2, REFS-3]
Substituting CP-465022 hydrochloride with other glutamate receptor antagonists based on target class alone introduces critical experimental variables. Competitive antagonists, such as the common benchmark NBQX, are highly sensitive to fluctuating endogenous agonist concentrations, which can lead to inconsistent receptor blockade and poor reproducibility. [1] Furthermore, many antagonists lack selectivity and exhibit significant activity at kainate or NMDA receptors, confounding the interpretation of results intended to isolate AMPA receptor function. [2] From a processability standpoint, procuring a less soluble free base or a different salt form may necessitate the use of organic solvents like DMSO, which can introduce vehicle-control artifacts in sensitive assays, particularly in electrophysiology or cell culture, whereas the hydrochloride salt offers direct aqueous solubility.
CP-465022 hydrochloride demonstrates potent inhibition of AMPA receptor-mediated currents with a reported IC50 of 25 nM. [1] This potency is substantially higher than that of the widely used competitive antagonist NBQX, which has a reported IC50 of approximately 400 nM (0.4 µM) for inhibiting AMPA-evoked currents in vitro. [2] This allows for the use of lower concentrations, reducing the risk of off-target effects and improving the cost-effectiveness of experiments.
| Evidence Dimension | Potency (IC50) for AMPA Receptor Inhibition |
| Target Compound Data | 25 nM |
| Comparator Or Baseline | NBQX: ~400 nM |
| Quantified Difference | Approximately 16-fold higher potency than NBQX |
| Conditions | In vitro whole-cell patch-clamp recordings from cultured rodent neurons. |
Higher potency enables more effective receptor blockade at lower, more specific concentrations, minimizing potential off-target effects and material consumption.
CP-465022 is characterized by its high selectivity for AMPA receptors over other ionotropic glutamate receptor subtypes. [1] In contrast, benchmark antagonists like NBQX are known to have significant functional inhibitory activity at both AMPA and kainate receptors, which can confound results. [1] The demonstrated high specificity of CP-465022 allows researchers to attribute observed effects to AMPA receptor blockade with a higher degree of confidence.
| Evidence Dimension | Receptor Subtype Selectivity |
| Target Compound Data | Highly specific for AMPA over NMDA and kainate receptors. |
| Comparator Or Baseline | NBQX: Potent inhibitor of both AMPA and kainate receptors. |
| Quantified Difference | Qualitatively higher functional selectivity for AMPA receptors. |
| Conditions | In vitro functional models (e.g., electrophysiology). |
High selectivity is critical for accurately interpreting experimental data and avoiding misleading conclusions caused by off-target receptor modulation.
The hydrochloride salt form of CP-465022 confers a significant handling and formulation advantage. It is soluble in water up to 10 mM, facilitating the direct preparation of aqueous stock solutions and buffers. This contrasts with many receptor modulators, including the free base forms, which often exhibit poor aqueous solubility and require dissolution in DMSO. Using an aqueous-soluble compound avoids potential DMSO-induced artifacts in cellular assays and simplifies preparation for in vivo administration.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 10 mM in water |
| Comparator Or Baseline | Many free base antagonists: Require DMSO for dissolution. |
| Quantified Difference | Enables direct preparation of high-concentration aqueous stocks without organic solvents. |
| Conditions | Standard laboratory buffer/solution preparation. |
Direct water solubility streamlines experimental workflows, enhances reproducibility, and eliminates the confounding variable of organic solvents in sensitive biological systems.
For electrophysiology studies aiming to dissect synaptic circuits, the high potency and selectivity of CP-465022 allow for precise titration of AMPA receptor-mediated currents without significantly affecting NMDA or kainate receptor activity. Its non-competitive mechanism ensures stable inhibition even with variations in synaptic glutamate release, making it a reliable tool for studying long-term potentiation (LTP) or depression (LTD). [1]
As a brain-penetrant compound with demonstrated anticonvulsant activity in animal models, CP-465022 hydrochloride is a suitable choice for in vivo studies of epilepsy. [2] The water-soluble salt form simplifies the formulation of solutions for systemic administration (e.g., intraperitoneal or subcutaneous injection), ensuring accurate and reproducible dosing in preclinical models.
In automated HTS platforms utilizing aqueous-based cellular assays, the direct water solubility of CP-465022 hydrochloride is a key operational advantage. It can be used as a reliable positive control for AMPA receptor antagonism without the need for DMSO, which can damage sensitive robotics, interfere with optical readouts, and exhibit non-specific cellular effects.